3-Methylbutanal

描述

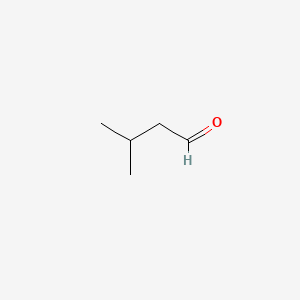

Structure

3D Structure

属性

IUPAC Name |

3-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHRJJRRZDOVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021619 | |

| Record name | 3-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a pungent odor like apples; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to yellow liquid with a fruity, fatty, animal, almond odour | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanal, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198.5 °F at 760 mmHg (USCG, 1999), 92.5 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

55 °F (est.) (USCG, 1999), 48 °F (9 °C) open cup, -3 °C c.c. | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in water; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, SOL IN PROPYLENE GLYCOL AND OILS, In water, 1,400 mg/L at 20 °C, 14 mg/mL at 20 °C, Solubility in water, g/100ml: 2 (poor), soluble in water | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7977 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.795-0.815 (20°/20°) | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.96 (Air = 1), Relative vapor density (air = 1): 3.0 | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

50.0 [mmHg], 50 mm Hg at approx 25 °C, Vapor pressure, kPa at 20 °C: 6.1 | |

| Record name | Isovaleraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

590-86-3, 26140-47-6 | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026140476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanal, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69931RWI96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-60 °F (USCG, 1999), -51 °C | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Genesis of Malty and Nutty Notes: A Technical Guide to 3-Methylbutanal Synthesis in Fermented Foods

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbutanal, a potent flavor compound imparting characteristic malty, nutty, and chocolate-like aromas, is a critical contributor to the sensory profile of numerous fermented foods, including cheeses, sourdough breads, and fermented sausages. Its formation is primarily a result of the microbial catabolism of the branched-chain amino acid L-leucine via the well-established Ehrlich pathway. This technical guide provides an in-depth exploration of the biochemical routes, enzymatic machinery, and microbial agents responsible for this compound synthesis. Furthermore, it presents a comprehensive summary of quantitative data, detailed experimental protocols for analysis and enzyme activity assessment, and visual diagrams of the core metabolic pathways to serve as a valuable resource for researchers in food science, microbiology, and biotechnology.

Introduction

The complex and desirable flavors of fermented foods are the result of a symphony of biochemical transformations orchestrated by a diverse consortium of microorganisms. Among the vast array of volatile organic compounds produced during fermentation, aldehydes play a pivotal role in shaping the final aroma profile. This compound, in particular, is recognized as a key flavor compound in a variety of fermented products.[1][2] Its presence, even at low concentrations, can significantly influence consumer acceptance and product characterization.[3] Understanding and controlling the pathways leading to its formation is therefore of considerable interest for optimizing fermentation processes and developing novel flavor profiles. This guide delves into the core mechanisms of this compound synthesis, providing the technical details necessary for advanced research and development.

Core Synthesis Pathway: The Ehrlich Pathway

The primary route for the formation of this compound from L-leucine in fermented foods is the Ehrlich pathway.[4] This catabolic pathway, initially described by Felix Ehrlich in the context of yeast fermentation, is a three-step process involving transamination, decarboxylation, and subsequent reduction or oxidation.

The key steps are as follows:

-

Transamination: The initial step involves the transfer of the amino group from L-leucine to an α-keto acid, most commonly α-ketoglutarate. This reaction is catalyzed by a branched-chain aminotransferase (BCAT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, yielding α-ketoisocaproate (α-KIC) and L-glutamate.[5][6]

-

Decarboxylation: The resulting α-KIC is then decarboxylated to this compound. This crucial step is catalyzed by an α-keto acid decarboxylase.[7][8] The activity of this enzyme is often considered the rate-limiting step in the overall pathway.[7][9]

-

Reduction/Oxidation: this compound can then be further metabolized. It can be reduced to its corresponding alcohol, 3-methylbutanol (isoamyl alcohol), which also contributes to the flavor profile, or oxidized to 3-methylbutanoic acid (isovaleric acid).[4]

Figure 1: The Ehrlich pathway for the conversion of L-leucine to this compound.

Microbial and Enzymatic Machinery

A variety of microorganisms present in fermented foods are capable of producing this compound. Lactic acid bacteria (LAB) and yeasts are the primary contributors.

-

Lactic Acid Bacteria (LAB): Species such as Lactococcus lactis, Lactobacillus spp., and Carnobacterium spp. are known to possess the enzymatic machinery for leucine catabolism.[2][7][10] The efficiency of this compound production can vary significantly between different strains.[7]

-

Yeasts: Saccharomyces cerevisiae and other yeasts commonly found in sourdough and cheese are also major producers of this compound via the Ehrlich pathway.[4][11]

The key enzymes involved are:

-

Branched-Chain Aminotransferases (BCATs): These enzymes initiate the pathway by converting leucine to α-KIC.[5] Their activity is crucial for providing the substrate for the subsequent decarboxylation step.

-

α-Keto Acid Decarboxylases: These enzymes are pivotal in the direct formation of this compound from α-KIC.[7][12] The presence and activity of these decarboxylases are often the determining factor for high levels of this compound production.[7][9]

Quantitative Data on this compound in Fermented Foods

The concentration of this compound varies widely among different fermented foods, influenced by factors such as the raw materials, the specific microbiota, fermentation conditions, and ripening time. The following tables summarize reported concentrations of this compound and its precursor, L-leucine, in various fermented products.

Table 1: Concentration of this compound in Various Fermented Foods

| Fermented Food | Concentration Range (µg/kg) | Reference(s) |

| Cheese | ||

| Cheddar | 150 - 4083 | [1][13] |

| Swiss Raclette-type | Varies with fermentation time | [2] |

| Niva (Blue Cheese) | 400 - 800 | [14] |

| Fermented Sausages | ||

| Dry Fermented Sausages | 25.54 - 311.12 | [3] |

| Sourdough Bread | ||

| Pumpernickel | ~36 | [15] |

Table 2: Concentration of L-Leucine in Raw Materials for Fermentation

| Raw Material | Concentration | Reference(s) |

| Milk | Varies, typically high | [16] |

| Wheat Flour | Varies by type and protein content | [6] |

Detailed Experimental Protocols

Accurate quantification of this compound and the assessment of key enzyme activities are essential for research in this field. This section provides detailed methodologies for these critical experiments.

Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile compounds in food matrices.[10][14][17][18][19][20]

Sample Preparation:

-

Weigh 2-10 g of the homogenized fermented food sample (e.g., grated cheese, bread crumb, minced sausage) into a 20 mL headspace vial.[17][18]

-

For liquid or semi-solid samples, a specific volume (e.g., 2-5 mL) can be used.[2]

-

Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds into the headspace.[19]

-

Spike the sample with a known concentration of an internal standard (e.g., 2-methyl-3-heptanone (B77676) or deuterated this compound) for accurate quantification.[2][18]

-

Seal the vial tightly with a PTFE/silicone septum.

HS-SPME Procedure:

-

Incubation/Equilibration: Place the vial in a heated agitator or water bath. Incubate at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 20-60 minutes) to allow volatile compounds to partition into the headspace.[17][19]

-

Extraction: Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 20-40 minutes) at the same temperature.[18][19] Agitation can improve extraction efficiency.

-

Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.[20]

GC-MS Parameters:

-

Column: A polar capillary column (e.g., DB-WAX or HP-5MS) is typically used for the separation of volatile compounds.[18][19]

-

Oven Temperature Program: A suitable temperature gradient is applied to separate the compounds. For example: initial temperature of 40°C for 2 min, ramp to 160°C at 6°C/min, then ramp to 210°C at 10°C/min.[18]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[19]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For identification, a full scan mode is used. For quantification, selected ion monitoring (SIM) mode is employed for higher sensitivity and specificity, monitoring characteristic ions of this compound (e.g., m/z 44, 57, 86).[20]

Figure 2: Experimental workflow for this compound quantification.

Branched-Chain Aminotransferase (BCAT) Activity Assay

This assay measures the activity of the first enzyme in the Ehrlich pathway.[7][11][15][21]

Enzyme Extraction:

-

Harvest microbial cells (e.g., LAB) from a culture by centrifugation (e.g., 10,000 x g for 10 min at 4°C).[22]

-

Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Resuspend the cells in the same buffer and disrupt them using methods like sonication or bead beating to release intracellular enzymes.

-

Centrifuge the lysate to remove cell debris, and collect the supernatant containing the crude enzyme extract.[23]

Assay Principle:

The activity can be measured by monitoring the formation of glutamate (B1630785) from α-ketoglutarate in the presence of leucine. A common method involves a coupled enzyme assay where the α-ketoglutarate produced in the reverse reaction (using glutamate and α-KIC as substrates) is measured.[7]

Reaction Mixture:

-

Buffer (e.g., 100 mM potassium phosphate, pH 8.0)

-

10 mM L-glutamate

-

5 mM α-ketoisocaproate

-

0.1 mM Pyridoxal-5'-phosphate (PLP)

-

Enzyme extract

Procedure:

-

Pre-incubate the reaction mixture without α-ketoisocaproate at 37°C for 5 minutes.

-

Initiate the reaction by adding α-ketoisocaproate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

The product, α-ketoglutarate, can be quantified using a coupled reaction with glutamate dehydrogenase and NADH, where the oxidation of NADH is monitored spectrophotometrically at 340 nm.[15]

α-Keto Acid Decarboxylase Activity Assay

This assay determines the activity of the key enzyme responsible for this compound formation.[8][24][25]

Enzyme Extraction:

The enzyme extraction is performed as described for the BCAT assay.

Assay Principle:

The decarboxylase activity is determined by measuring the rate of substrate (α-KIC) disappearance or product (this compound) formation. A common method involves monitoring the decarboxylation of the α-keto acid by measuring the decrease in absorbance at 340 nm in the presence of a coenzyme like thiamine (B1217682) pyrophosphate (TPP) and a reducing agent. Alternatively, the this compound produced can be quantified by GC-MS as described above. A simpler, qualitative method involves using a decarboxylase broth with a pH indicator; the production of the less acidic aldehyde from the keto acid results in a pH increase and a color change.[8][24]

Reaction Mixture:

-

Buffer (e.g., 50 mM sodium phosphate, pH 6.0)

-

5 mM α-ketoisocaproate

-

0.2 mM Thiamine pyrophosphate (TPP)

-

5 mM MgCl₂

-

Enzyme extract

Procedure:

-

Assemble the reaction mixture in a cuvette.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at a specific wavelength if a coupled assay is used, or stop the reaction at different time points and quantify the this compound formed using HS-SPME-GC-MS.

Conclusion

The synthesis of this compound in fermented foods is a well-defined process primarily governed by the Ehrlich pathway, with L-leucine as the precursor and a variety of microorganisms, particularly lactic acid bacteria and yeasts, as the key players. The activity of branched-chain aminotransferases and α-keto acid decarboxylases are critical control points in this pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and manipulate the formation of this important flavor compound, leading to enhanced control over the sensory characteristics of fermented foods. Future research may focus on strain selection, metabolic engineering of starter cultures, and optimization of fermentation parameters to modulate the production of this compound and achieve desired flavor profiles.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sensory and neural responses to flavor compound this compound in dry fermented sausages: Enhancing perceived overall aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Branched-chain-amino-acid aminotransferase, mitochondrial (BCAT2) Elisa Kit – AFG Scientific [afgsci.com]

- 5. researchgate.net [researchgate.net]

- 6. Safety and efficacy of l‐leucine produced by fermentation with Escherichia coli NITE BP‐02351 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A method for branched-chain amino acid aminotransferase activity in microgram and nanogram tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decarboxylase Broth Protocol [asm.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Analytical methods for volatile compounds in wheat bread - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization and Role of the Branched-Chain Aminotransferase (BcaT) Isolated from Lactococcus lactis subsp. cremoris NCDO 763 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of volatile compounds in white brine cheese and ultrafiltered cheese during ripening and shelf-life using nano-adsorbent fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 15. researchgate.net [researchgate.net]

- 16. Formation of leucine derivatives in fermented milk products: A study on kefir and yoghurt processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. glsciences.eu [glsciences.eu]

- 18. mdpi.com [mdpi.com]

- 19. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 20. benchchem.com [benchchem.com]

- 21. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]

- 22. academic.oup.com [academic.oup.com]

- 23. researcherslinks.com [researcherslinks.com]

- 24. asm.org [asm.org]

- 25. Screening Method to Evaluate Amino Acid-Decarboxylase Activity of Bacteria Present in Spanish Artisanal Ripened Cheeses [mdpi.com]

The Pivotal Role of 3-Methylbutanal in the Flavor Profile of Various Cheese Varieties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 3-methylbutanal, a key flavor compound, in a range of cheese varieties. It delves into the biochemical pathways of its formation, details the analytical methodologies for its quantification, and presents available quantitative data to facilitate comparative analysis. This document is intended to serve as a valuable resource for professionals in food science, microbiology, and sensory analysis.

Introduction

This compound, also known as isovaleraldehyde, is a branched-chain aldehyde that significantly contributes to the characteristic aroma profiles of many hard and semi-hard cheeses.[1] Its sensory perception can range from a malty, nutty, or chocolate-like aroma to an off-flavor, depending on its concentration and the overall chemical composition of the cheese matrix.[2] This volatile compound is primarily a product of the microbial catabolism of the amino acid L-leucine during cheese ripening.[3] The presence and concentration of this compound are influenced by the cheese microbiota, particularly lactic acid bacteria (LAB), the ripening conditions, and the specific cheesemaking process.[1][4] Understanding the factors that govern the formation of this compound is crucial for controlling and optimizing the flavor development in cheese.

Quantitative Occurrence of this compound in Cheese

The concentration of this compound can vary significantly among different cheese types, and even within the same variety, due to differences in production methods and ripening times. The following table summarizes the available quantitative data for this compound in several cheese varieties.

| Cheese Variety | Concentration Range (µg/kg) | Odor Threshold in Cheese Matrix (µg/kg) | Notes | Reference(s) |

| Cheddar | 150 - 300 (optimal range for nutty flavor) | 150.31 | Concentrations within this range are considered to enhance the desirable nutty flavor. | [5] |

| Gouda | Variable | Not specified | Concentration peaks at approximately 7 weeks of ripening and subsequently decreases. | [6][7] |

| Parmigiano Reggiano | Not specified | Not specified | Considered a potent and important aroma contributor. | [8] |

| Raclette | Not specified | Not specified | Identified as a potential compound causing malty aroma. | [9][10] |

| Camembert | Not specified | Not specified | A notable odorant contributing to the overall aroma profile. | [11] |

| Blue Cheese | Not specified | Not specified | 3-Methylbutanol, a related compound, is a predominant alcohol. | [12] |

Biochemical Formation of this compound

The primary pathway for the formation of this compound in cheese is the Ehrlich pathway, which involves the catabolism of L-leucine by various microorganisms, including Lactococcus lactis.[7] This pathway can proceed through two main routes: a direct and an indirect pathway.

Signaling Pathway of this compound Formation

References

- 1. Biosynthesis and role of this compound in cheese by lactic acid bacteria: Major metabolic pathways, enzymes involved, and strategies for control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensory and chemical properties of Gouda cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Formation of Key Aroma Compounds During 30 Weeks of Ripening in Gouda-Type Cheese Produced from Pasteurized and Raw Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biosynthetic Precursors of 3-Methylbutanal from Leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutanal, an aldehyde imparting characteristic malty, nutty, and chocolate-like aromas, is a significant volatile compound in the food and beverage industry and a potential biomarker in clinical diagnostics.[1][2] Its biosynthesis is intricately linked to the catabolism of the branched-chain amino acid, leucine (B10760876). This technical guide provides a comprehensive overview of the biosynthetic pathways, key enzymes, and intermediary precursors involved in the conversion of leucine to this compound. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in fields ranging from food science and biotechnology to metabolic disease research.

The primary metabolic route for this conversion is the Ehrlich pathway, a catabolic sequence initiated by the transamination of leucine.[3][4][5] This guide will delve into the enzymatic steps of this pathway, presenting quantitative data on enzyme kinetics and activity. Furthermore, it will provide detailed experimental protocols for the quantification of key metabolites and the assay of crucial enzymes, alongside visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Biosynthetic Pathway: The Ehrlich Pathway

The catabolism of leucine to this compound predominantly occurs via the Ehrlich pathway, a three-step process common in yeast and various bacteria.[6][7]

-

Transamination of Leucine: The initial step involves the removal of the amino group from leucine, a reaction catalyzed by branched-chain amino acid aminotransferases (BCATs) , also known as leucine aminotransferase.[8][9] This reversible reaction transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, yielding α-ketoisocaproate (KIC) and glutamate.[10][11]

-

Decarboxylation of α-Ketoisocaproate: The resulting α-ketoisocaproate is then decarboxylated to form this compound. This crucial step can be catalyzed by two distinct enzymes:

-

α-Keto acid decarboxylase (KADC): This enzyme directly converts α-ketoisocaproate to this compound.[12][13] The activity of KADC is considered a rate-limiting step in this compound formation in some microorganisms.[2][5]

-

α-Keto acid dehydrogenase (KADH) complex: This multi-enzyme complex catalyzes the oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA, which can then be further metabolized.[14][15]

-

-

Reduction of this compound (A-Side Reaction): this compound can be further reduced to 3-methylbutanol (isoamyl alcohol) by alcohol dehydrogenases, contributing to the flavor profiles of fermented products.[16][17]

dot

Caption: The Ehrlich Pathway for the conversion of Leucine to this compound.

Quantitative Data

The efficiency of this compound production is dependent on the kinetic properties and specific activities of the enzymes involved. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferases (BCATs)

| Organism/Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| Solanum lycopersicum (Tomato) SlBCAT1 | Leucine | 1,200 ± 100 | 1,100 ± 20 | [10] |

| Solanum lycopersicum (Tomato) SlBCAT2 | Leucine | 1,100 ± 100 | 1,300 ± 40 | [10] |

| Solanum lycopersicum (Tomato) SlBCAT3 | Leucine | 4,200 ± 500 | 1,100 ± 50 | [10] |

| Solanum lycopersicum (Tomato) SlBCAT4 | Leucine | 1,700 ± 200 | 1,100 ± 40 | [10] |

| Astrocyte Culture | Leucine | 449.2 ± 94.9 | 53.6 ± 3.2 | [18] |

Table 2: Specific Activities of α-Keto Acid Decarboxylase and Dehydrogenase

| Organism | Enzyme | Specific Activity | Reference |

| Lactococcus lactis ssp. lactis F9 | α-Keto acid decarboxylase | 6.96 µmol/g per minute | [14] |

| Lactococcus lactis ssp. lactis F9 | α-Keto acid dehydrogenase | 30.06 µmol/g per minute | [14] |

| Carnobacterium maltaromaticum LMA 28 | α-Keto acid decarboxylase (KADC) | 41.0 ± 3.0 nmol/mg protein/min | [1][19] |

| Carnobacterium maltaromaticum LMA 28 | α-Keto acid dehydrogenase (KADH) | 1.43 ± 0.62 nmol/mg protein/min | [1][19] |

| Lactococcus lactis | α-Ketoisovalerate decarboxylase | 80.7 U/mg (with α-ketoisovalerate) | [20][21] |

Table 3: Production of this compound from Leucine in Saccharomyces cerevisiae

| Strain | Condition | 3-Methyl-1-butanol (µM) | Reference |

| leul | 0.2 mM Leucine | 122.0 | [5] |

| leul | 0.2 mM Leucine + 5.0 mM Valine | 48.9 | [5] |

Experimental Protocols

Accurate quantification of the precursors and products of leucine catabolism, as well as the measurement of key enzyme activities, are crucial for studying this pathway. The following are detailed methodologies for key experiments.

Protocol 1: Quantification of this compound and other Volatile Organic Compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of volatile compounds from a microbial culture headspace.

dot

Caption: General workflow for GC-MS analysis of volatile organic compounds.

1. Materials and Reagents:

-

Microbial culture in a sealed vial

-

Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)[13]

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

GC column (e.g., AT-waxms or VF-xms)[22]

-

Helium (carrier gas)

-

Standards for this compound and other relevant VOCs

-

Volatile organic solvent (e.g., ethanol) for standard preparation

2. Sample Preparation (Headspace SPME):

-

Incubate the sealed microbial culture at the desired temperature to allow for the accumulation of volatile compounds in the headspace.

-

Expose the SPME fiber to the headspace of the culture vial for a defined period (e.g., 10-30 minutes) to adsorb the volatile analytes.[22]

-

Retract the fiber into the needle.

3. GC-MS Analysis:

-

Inject the SPME fiber into the hot inlet of the GC.

-

Thermally desorb the analytes from the fiber onto the GC column.

-

Separate the volatile compounds using an appropriate temperature program. A typical program might be: hold at 35°C for 2 minutes, ramp to 100°C at 3°C/min, then ramp to 270°C at 20°C/min, and hold for 10 minutes.[22]

-

Detect the eluted compounds using the mass spectrometer, scanning a mass range of, for example, 35-500 m/z.

-

Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

4. Quantification:

-

Prepare a series of standard solutions of this compound and other target compounds in a suitable solvent.

-

Analyze the standards using the same SPME-GC-MS method to generate a calibration curve by plotting peak area against concentration.

-

Determine the concentration of the analytes in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of Leucine and α-Ketoisocaproate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is for the analysis of non-volatile precursors in biological fluids or culture media.

1. Materials and Reagents:

-

Biological sample (e.g., plasma, culture supernatant)

-

Formic acid

-

Ammonium (B1175870) formate

-

Internal standards (e.g., isotopically labeled leucine and KIC)

-

LC-MS/MS system with a suitable column (e.g., mixed-mode)

2. Sample Preparation:

-

Thaw frozen samples on ice.

-

To 100 µL of sample, add 400 µL of cold acetonitrile containing the internal standards to precipitate proteins.

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution with mobile phases such as A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

-

Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, with specific precursor-product ion transitions for leucine, KIC, and their internal standards.

4. Data Analysis:

-

Integrate the peak areas for the analytes and internal standards.

-

Calculate the concentration of each analyte using a calibration curve prepared with known concentrations of standards.

Protocol 3: Assay of Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This spectrophotometric assay measures the activity of BCAT by monitoring the change in NADH absorbance.

1. Materials and Reagents:

-

Cell-free extract or purified enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

L-leucine solution

-

α-ketoglutarate solution

-

Leucine dehydrogenase

-

NADH solution

-

Ammonium chloride solution

-

Spectrophotometer capable of reading at 340 nm

2. Assay Procedure:

-

Prepare a reaction mixture containing assay buffer, L-leucine, α-ketoglutarate, leucine dehydrogenase, and ammonium chloride.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the cell-free extract or purified enzyme.

-

Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

The biosynthesis of this compound from leucine via the Ehrlich pathway is a well-characterized metabolic process of significant interest in various scientific and industrial domains. This technical guide has provided a detailed overview of the key biosynthetic precursors, the enzymes that catalyze their conversion, and quantitative data to understand the efficiency of these processes. The inclusion of detailed experimental protocols for the analysis of key metabolites and enzyme activities offers a practical resource for researchers aiming to investigate this pathway. The provided visualizations of the metabolic pathway and experimental workflows are intended to further clarify these complex processes. A thorough understanding of the factors regulating this pathway is essential for applications ranging from the modulation of flavor profiles in fermented foods to the development of diagnostic tools for metabolic disorders. Further research focusing on the diversity and regulation of the key enzymes in different microorganisms will undoubtedly unveil new opportunities for biotechnological applications and a deeper comprehension of cellular metabolism.

References

- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. academic.oup.com [academic.oup.com]

- 3. research.regionh.dk [research.regionh.dk]

- 4. Regulation of branched-chain alpha-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exogenous Valine Reduces Conversion of Leucine to 3-Methyl-1-Butanol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leucine transaminase - Wikipedia [en.wikipedia.org]

- 10. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human Branched-chain-amino-acid aminotransferase, mitochondrial (BCAT2) Elisa Kit – AFG Scientific [afgsci.com]

- 13. Screening of Microbial Volatile Organic Compounds for Detection of Disease in Cattle: Development of Lab-scale Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uoguelph.ca [uoguelph.ca]

- 15. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Astrocyte leucine metabolism: significance of branched-chain amino acid transamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biochemical and molecular characterization of alpha-ketoisovalerate decarboxylase, an enzyme involved in the formation of aldehydes from amino acids by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Biochemical and Structural Insights into a Thiamine Diphosphate-Dependent α-Ketoglutarate Decarboxylase from Cyanobacterium Microcystis aeruginosa NIES-843 - PMC [pmc.ncbi.nlm.nih.gov]

role of 3-Methylbutanal in the aroma profile of beer

An In-depth Technical Guide on the Role of 3-Methylbutanal in the Aroma Profile of Beer

Introduction

This compound, also known as isovaleraldehyde, is a pivotal volatile aldehyde that significantly influences the aroma profile of beer. It is primarily recognized for imparting malty, chocolate, and almond-like sensory notes.[1][2] The presence and concentration of this compound are critical; in fresh beer, it can contribute to a desirable complexity, but its accumulation during storage is a key indicator of flavor instability, often leading to a pronounced stale or "cardboard" off-flavor.[1][3] This compound is formed through two primary biochemical routes: the Ehrlich pathway during yeast fermentation and the Strecker degradation of amino acids, which can occur during both wort production and beer aging.[4][5][6] Understanding the formation, sensory impact, and analytical quantification of this compound is essential for controlling beer flavor quality and stability.

Formation Pathways of this compound

The concentration of this compound in beer is a result of its formation during fermentation and its subsequent generation during storage through non-enzymatic reactions.

The Ehrlich Pathway (Yeast Metabolism)

During fermentation, brewing yeast (Saccharomyces cerevisiae) catabolizes the branched-chain amino acid L-leucine to produce this compound via the Ehrlich pathway.[4][7] This metabolic sequence is a key source of higher alcohols and their corresponding aldehydes. The pathway involves three main steps:

-

Transamination: L-leucine donates its amino group to an α-keto acid, typically α-ketoglutarate, to form α-ketoisocaproate. This reaction is catalyzed by a transaminase enzyme.[4][8]

-

Decarboxylation: The resulting α-ketoisocaproate is then decarboxylated by a decarboxylase enzyme, yielding this compound.[7]

-

Reduction/Oxidation: The majority of the this compound is subsequently reduced by alcohol dehydrogenases to its corresponding higher alcohol, 3-methylbutanol (isoamyl alcohol), which contributes a banana-like aroma.[4] A smaller fraction of the aldehyde may remain in the beer or be oxidized to isovaleric acid. The balance between the aldehyde and alcohol is highly dependent on the yeast strain and fermentation conditions.[4]

The Strecker Degradation

The Strecker degradation is a non-enzymatic reaction that is a significant contributor to the formation of this compound, particularly during wort boiling and beer aging.[6][9] This reaction occurs between an α-amino acid (in this case, L-leucine) and an α-dicarbonyl compound.[9] These dicarbonyls are typically formed during the Maillard reaction.[6][10] The process involves the formation of a Schiff base, followed by decarboxylation and hydrolysis to yield the aldehyde, which has one fewer carbon atom than the original amino acid.[11] This pathway is a primary reason for the increase in this compound concentration as beer ages, contributing to staling flavors.[3][5][12]

Sensory Characteristics and Perception Threshold

This compound is described as having a malty, chocolate, cherry, and almond-like aroma.[1][13] Its impact on beer flavor is highly concentration-dependent. The sensory threshold is the minimum concentration at which a substance can be detected. For this compound, this threshold is significantly lower when it is present in combination with other structurally similar aldehydes, such as 2-methylbutanal, indicating a synergistic sensory effect.[1][14]

| Compound/Mixture | Sensory Threshold in Beer (µg/L) | Associated Flavor Descriptors |

| This compound (single) | 57[1][14] | Malty, Chocolate, Almond[1] |

| 2-Methylbutanal (single) | 156[1][14] | Malty, Nutty, Cocoa, Fruity[1] |

| Mixture (2-Methylbutanal:this compound in 2.2:1 ratio) | 14 (for this compound)[1][14] | Stale, Malty |

| 30 (for 2-Methylbutanal)[1][14] |

Table 1: Sensory thresholds and descriptors for this compound and related compounds in beer.

Concentration in Beer Styles

The concentration of this compound varies based on the beer style, ingredients, fermentation process, and age of the beer. While fresh beers generally have low levels, concentrations can increase significantly during storage due to the Strecker degradation.[3][5] Non-alcoholic beers, which often have a more pronounced worty flavor, can contain higher levels of Strecker aldehydes like this compound.[15][16] For example, some aged top-fermented beers have been found to contain concentrations of related compounds that are multiples of their flavor threshold.[5] The table below summarizes typical concentrations found in various studies, although it is important to note that these values can vary widely.

| Beer Type / Condition | Typical Concentration Range of this compound (µg/L) | Reference/Note |

| Fresh Lager Beer | < 50 | General observation, often below threshold. |

| Aged/Stale Beer | Can increase significantly above 50 µg/L | Levels increase due to Strecker degradation.[3][5] |

| Non-Alcoholic Beer | Often higher than standard beers | Contributes to "worty" off-flavor.[15][16] |

| Barrel-Aged Beer | Levels can be lower than non-barrel aged beers | Potential interactions with wood compounds.[17] |

Table 2: Illustrative concentration ranges of this compound in beer.

Experimental Protocols for Analysis

Accurate quantification of this compound is crucial for quality control and research into flavor stability. The standard method involves headspace gas chromatography coupled with mass spectrometry (GC-MS). Due to the low concentrations and the complex beer matrix, a pre-concentration step such as solid-phase microextraction (SPME) is typically employed.[18][19] To enhance sensitivity and selectivity for aldehydes, on-fiber derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common practice.[3][18]

Protocol: HS-SPME-GC/MS with On-Fiber Derivatization

This protocol outlines a typical workflow for the quantitative analysis of this compound in beer.

-

Sample Preparation:

-

Degas a beer sample by sonication or gentle stirring.

-

Pipette a known volume (e.g., 10 mL) of beer into a 20 mL headspace vial.

-

Add a known amount of an appropriate internal standard (e.g., deuterated this compound or other labeled aldehyde) for accurate quantification.

-

Add sodium chloride (e.g., 3 g) to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace ("salting out").

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Use an SPME fiber coated with a suitable stationary phase, often one designed for derivatization agents (e.g., PDMS/DVB).

-

The SPME autosampler exposes the fiber to the headspace of the vial containing the beer sample.

-

Simultaneously, the fiber is exposed to the headspace of a separate vial containing the derivatizing agent, PFBHA. This allows for on-fiber derivatization where the aldehydes in the beer headspace react with PFBHA on the fiber surface to form more stable and less volatile oximes.[18]

-

Incubate the vial at a controlled temperature (e.g., 50°C) for a specific time (e.g., 30 minutes) with agitation to facilitate equilibrium between the sample headspace and the fiber.[18]

-

-

GC-MS Analysis:

-

The SPME fiber is retracted and injected into the hot inlet of the gas chromatograph (GC).

-

The high temperature of the inlet (e.g., 250°C) causes thermal desorption of the derivatized analytes from the fiber onto the GC column.

-

The compounds are separated on a capillary column (e.g., DB-5ms) based on their boiling points and interaction with the stationary phase using a programmed temperature ramp.

-

The separated compounds enter the mass spectrometer (MS), where they are ionized and fragmented. The MS is typically operated in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, targeting the characteristic ions of the derivatized this compound and the internal standard.[18]

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

-

Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a previously established calibration curve.

-

Conclusion

This compound is a dual-faceted aroma compound in beer, capable of contributing desirable malty notes at low concentrations while being a primary indicator of negative flavor development during aging. Its formation is intrinsically linked to yeast metabolism via the Ehrlich pathway and to chemical degradation reactions, namely the Strecker degradation, which occurs throughout the brewing process and storage. The synergistic effect with other aldehydes lowers its sensory threshold, making precise control over its concentration critical for maintaining beer quality. The application of sensitive analytical techniques, such as HS-SPME-GC/MS, allows brewers and researchers to monitor and understand the factors influencing this compound levels, providing a valuable tool for optimizing flavor stability and ensuring a consistent, high-quality final product.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. agraria.com.br [agraria.com.br]

- 4. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agraria.com.br [agraria.com.br]

- 6. Research Portal - Beer flavour instability: Unravelling formation and/or release of staling aldehydes [research.kuleuven.be]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ugc.futurelearn.com [ugc.futurelearn.com]

- 12. brewingscience.de [brewingscience.de]

- 13. themodernbrewhouse.com [themodernbrewhouse.com]

- 14. researchgate.net [researchgate.net]

- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 16. Contribution of 3-methylthiopropionaldehyde to the worty flavor of alcohol-free beers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. arishtam.com [arishtam.com]

- 18. scribd.com [scribd.com]

- 19. jfda-online.com [jfda-online.com]

chemical properties and reactivity of 3-Methylbutanal

An In-depth Technical Guide on the Chemical Properties and Reactivity of 3-Methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as isovaleraldehyde, is a key organic compound with the formula (CH₃)₂CHCH₂CHO.[1] It is a colorless, volatile liquid recognized for its pungent, malty, or apple-like odor and is found naturally in various foods and essential oils.[1][2] In industrial applications, it serves as a crucial precursor in the synthesis of pharmaceuticals, pesticides, and fragrances.[1][3] This document provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental protocols for this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a flammable, colorless liquid that is slightly soluble in water but soluble in alcohol and ether.[1] Its stability is contingent on proper storage conditions, as prolonged exposure to air can lead to oxidation.[4] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3]

Data Presentation: Physical and Chemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][5] |

| Synonyms | Isovaleraldehyde, Isopentaldehyde, Isoamylaldehyde | [1][5] |

| CAS Number | 590-86-3 | [1] |

| Molecular Formula | C₅H₁₀O | [1][5] |

| Molar Mass | 86.134 g·mol⁻¹ | [1] |

| Appearance | Colorless Liquid | [1][5] |

| Density | 0.785 g/mL (at 20 °C) | [1] |

| Melting Point | -51 °C (222 K) | [1][6] |

| Boiling Point | 92-92.5 °C (365 K) | [1][6] |

| Water Solubility | 14-20 g/L (at 20 °C) | [7][8] |

| Log P (octanol/water) | 1.3 | [8] |

| Vapor Pressure | 61 hPa (at 20 °C) | [8] |

| Flash Point | -3 °C (Closed Cup) | [9][10] |

| Autoignition Temp. | 207-240 °C | [9] |

| Refractive Index | 1.390 | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch, typically found between 1700-1740 cm⁻¹.[11] Additionally, characteristic C-H stretching vibrations for the aldehyde proton are observed around 2710-2820 cm⁻¹.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum features a distinct signal for the aldehyde proton (H-C=O) in the downfield region, which is a key identifier.[11] The presence of the isopropyl group results in a characteristic doublet and multiplet pattern.

Chemical Reactivity and Key Reactions